

# spectroscopic data analysis of ethyl phenylcarbamate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Ethyl phenylcarbamate*

Cat. No.: *B089708*

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## Spectroscopic Analysis of Ethyl Phenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl phenylcarbamate**, a compound of interest in various chemical and pharmaceutical research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl phenylcarbamate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.25	m	2H	Ar-H (ortho)
7.20 - 7.00	m	3H	Ar-H (meta, para) & NH
4.20	q	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
1.25	t	3H	O-CH <sub>2</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
154.0	C=O	Carbonyl Carbon
138.5	C	Aromatic C (ipso)
129.0	CH	Aromatic CH (ortho/meta)
123.5	CH	Aromatic CH (para)
118.8	CH	Aromatic CH (ortho/meta)
61.0	CH <sub>2</sub>	O-CH <sub>2</sub> -CH <sub>3</sub>
14.5	CH <sub>3</sub>	O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3310	Strong, Sharp	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
1730	Strong	C=O Stretch (Ester)
1600, 1490	Medium	Aromatic C=C Bending
1220	Strong	C-O Stretch
750, 690	Strong	Aromatic C-H Bending (out-of-plane)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
165	45	[M] <sup>+</sup> (Molecular Ion)
120	10	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
93	100	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> (Aniline)
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)
65	15	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 10-20 mg of **ethyl phenylcarbamate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the NMR tube.
- Cap the tube and gently agitate until the sample is fully dissolved.

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- For the  $^{13}\text{C}$  NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (TMS at 0 ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Solid Film Method):[\[1\]](#)

- Dissolve a small amount (a few milligrams) of **ethyl phenylcarbamate** in a volatile solvent such as dichloromethane or acetone.[\[1\]](#)
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[1\]](#)

#### Data Acquisition (FT-IR):

- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.

- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

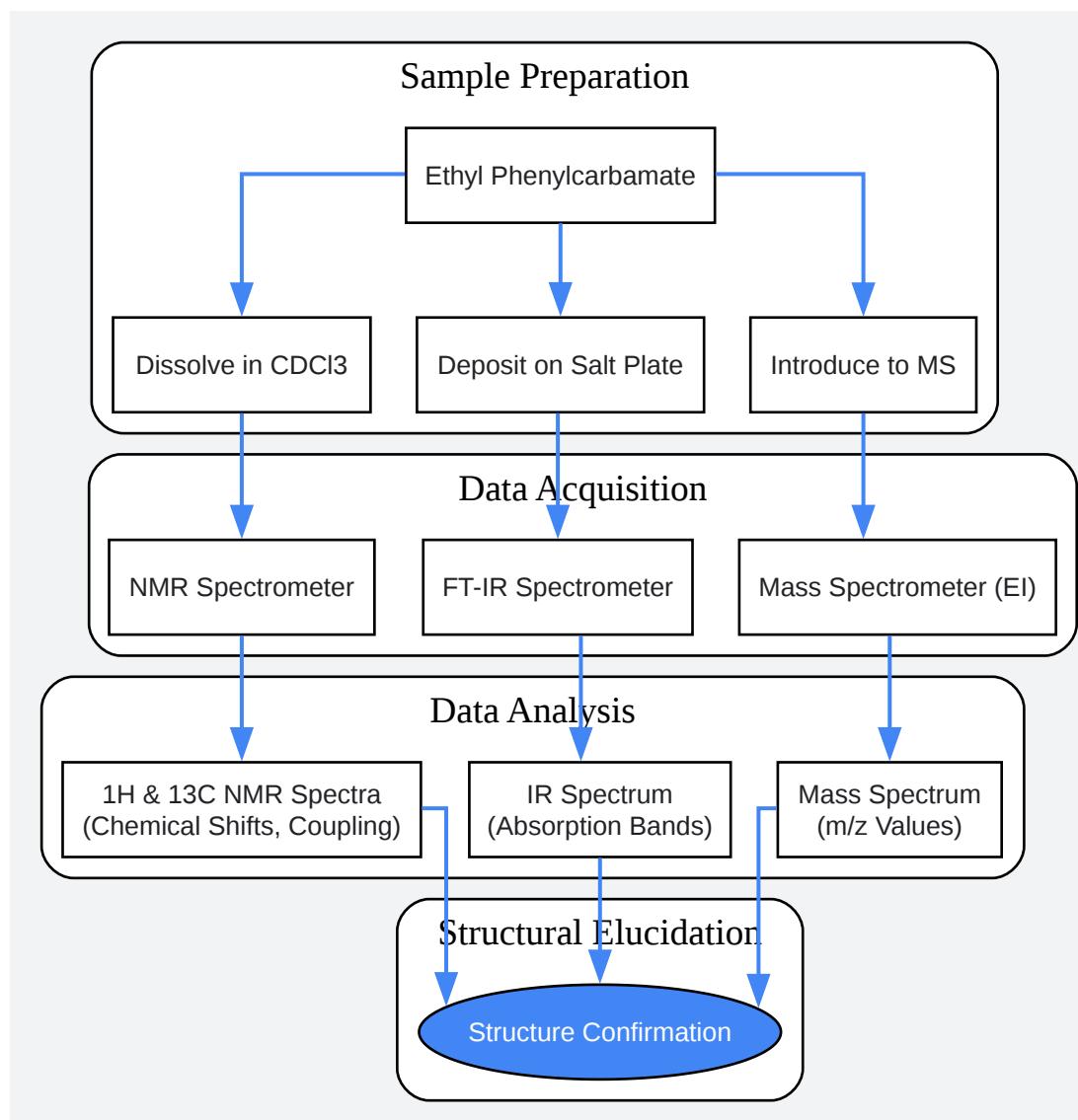
- Introduce a small amount of the **ethyl phenylcarbamate** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[2\]](#)
- This bombardment causes the molecules to lose an electron, forming a positively charged molecular ion ( $[\text{M}]^+$ ), and also induces fragmentation.[\[2\]](#)

Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $\text{m}/\text{z}$ ).
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus  $\text{m}/\text{z}$ .

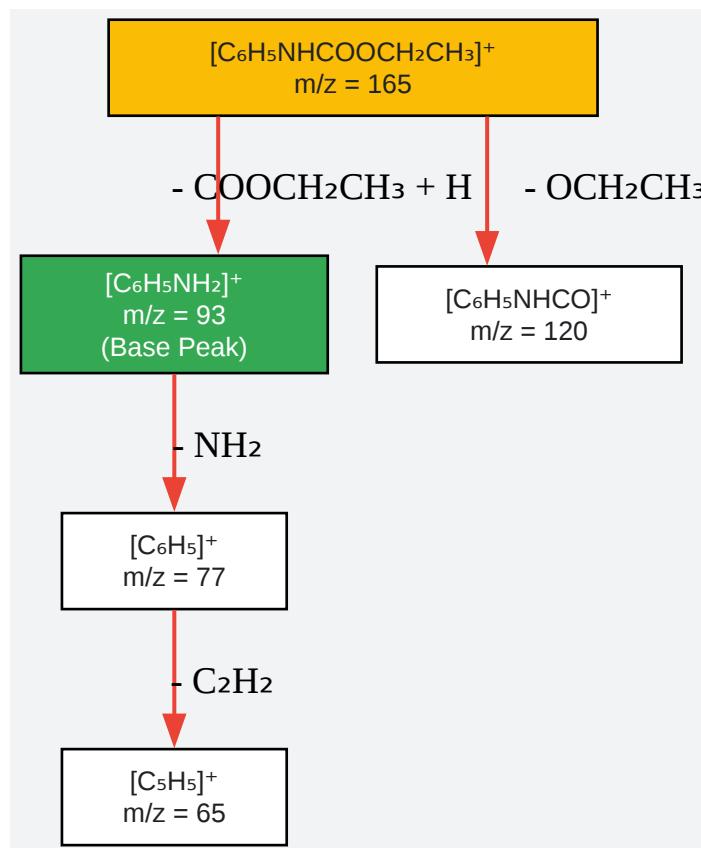
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data analysis and the fragmentation pathway of **ethyl phenylcarbamate** in mass spectrometry.



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Caption: Logical workflow for the spectroscopic analysis of **ethyl phenylcarbamate**.

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Caption: Proposed mass spectrometry fragmentation pathway for **ethyl phenylcarbamate**.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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